molecular formula C13H8FN B7763319 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B7763319
M. Wt: 197.21 g/mol
InChI Key: OWHNHERQTGSUML-UHFFFAOYSA-N
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Description

2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a nitrile group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. For instance, 2-iodo-4-fluorobenzene can be coupled with a boronic acid derivative under refluxing conditions in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted biphenyl derivatives .

Scientific Research Applications

2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which impart distinct chemical properties.

Properties

IUPAC Name

4-(2-fluorophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHNHERQTGSUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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